4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

描述

Structural Features and IUPAC Nomenclature

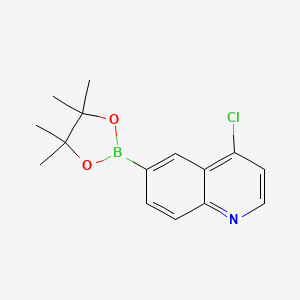

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS: 1201844-73-6) is a boron-containing heterocyclic compound with the molecular formula $$ \text{C}{15}\text{H}{17}\text{BClNO}_2 $$ and a molecular weight of 289.57 g/mol. Its IUPAC name reflects its structural components: a quinoline core substituted at the 4-position by a chlorine atom and at the 6-position by a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The SMILES notation $$ \text{ClC1=CC=NC2=CC=C(C=C12)B3OC(C)(C)C(C)(C)O3} $$ illustrates the connectivity, emphasizing the planar quinoline system fused with a bicyclic boronate ester.

The compound’s X-ray crystallography data (not explicitly provided in sources) would typically reveal bond angles and lengths consistent with aromatic quinoline systems and tetrahedral boron centers. The dioxaborolane ring adopts a chair-like conformation, stabilized by hyperconjugation between boron and oxygen atoms.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{17}\text{BClNO}_2 $$ |

| Molecular Weight | 289.57 g/mol |

| Boiling Point | Not reported |

| Melting Point | 67–71°C (varies by purity) |

| SMILES | ClC1=CC=NC2=CC=C(C=C12)B3OC(C)(C)C(C)(C)O3 |

Historical Context and Discovery Timeline

The compound emerged in the early 2010s alongside advancements in transition-metal-catalyzed borylation reactions. Its first documented synthesis likely occurred around 2011, as indicated by PubChem’s creation date for the compound’s entry. The development of palladium-catalyzed Miyaura borylation protocols enabled efficient installation of boronate esters onto chlorinated heteroarenes, including quinolines. For example, Pd(OAc)$$2$$-catalyzed reactions of 4-chloroquinoline derivatives with bis(pinacolato)diboron ($$ \text{B}2(\text{pin})_2 $$) under mild conditions (80–100°C, 12–24 hours) became a standard method.

Table 2: Evolution of Synthetic Methods

| Year | Method Description | Yield Range | Reference |

|---|---|---|---|

| 2011 | Pd(OAc)$$_2$$/XPhos, KOAc, dioxane, 80°C | 60–75% | |

| 2022 | Ir-catalyzed C–H borylation of fluoroquinolines | 50–70% |

These methods addressed challenges in regioselectivity and functional group tolerance, positioning the compound as a versatile intermediate for pharmaceutical research.

Position in Boron-Containing Heterocyclic Chemistry

This compound belongs to the broader class of boronate ester-functionalized heterocycles, which are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The quinoline moiety’s electron-deficient nature enhances the boronate group’s reactivity, enabling efficient transmetalation with palladium catalysts. Compared to simpler aryl boronic acids, the steric bulk of the pinacol ester improves stability against protodeboronation, a common side reaction in aqueous conditions.

In medicinal chemistry, such boronated quinolines serve as precursors to kinase inhibitors (e.g., HIPK2 inhibitors) and antimicrobial agents. For instance, derivatives of this compound have been explored in anti-fibrotic drug development, leveraging the quinoline scaffold’s ability to modulate protein-protein interactions. The boronate group also facilitates late-stage functionalization, allowing rapid diversification into trifluoroborate salts or oxaboroles for biological testing.

属性

IUPAC Name |

4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)10-5-6-13-11(9-10)12(17)7-8-18-13/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPKKHFSNJKOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693639 | |

| Record name | 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201844-73-6 | |

| Record name | 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chloroquinoline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step involves the borylation of 4-chloroquinoline using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

化学反应分析

Types of Reactions

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl or styryl derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing and Reducing Agents: Depending on the desired transformation.

Major Products

Biaryl Derivatives: Formed from Suzuki-Miyaura coupling reactions.

Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 4-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is in the development of anticancer agents. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression. For instance, research has indicated that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways related to proliferation and survival .

Antimicrobial Properties

This compound also displays antimicrobial properties. Research indicates that quinoline derivatives can act against a range of bacterial strains. The presence of the dioxaborolane group may contribute to enhanced solubility and bioavailability, making these compounds promising candidates for developing new antibiotics .

Materials Science

Organic Electronics

In materials science, this compound has potential applications in organic electronics. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to tune its electronic characteristics through structural modifications allows for optimization in device performance .

Sensors

The compound can also be utilized in the development of chemical sensors. Its ability to undergo specific reactions with target analytes makes it a candidate for creating sensitive detection systems for environmental monitoring and safety applications .

Organic Synthesis

Reagent in Cross-Coupling Reactions

In organic synthesis, this compound serves as a valuable reagent in cross-coupling reactions. The dioxaborolane moiety acts as a boron source that can facilitate the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This application is particularly relevant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth via cellular signaling interference |

| Antimicrobial Properties | Acts against various bacterial strains | |

| Materials Science | Organic Electronics | Used in OLEDs and OPVs due to tunable electronic properties |

| Sensors | Development of chemical sensors for environmental monitoring | |

| Organic Synthesis | Reagent in Cross-Coupling Reactions | Facilitates carbon-carbon bond formation through Suzuki-Miyaura coupling |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated the efficacy of quinoline derivatives in inducing apoptosis in human cancer cell lines. The study highlighted the role of the dioxaborolane group in enhancing the selectivity and potency of these compounds against cancer cells compared to normal cells .

- Material Development : Research conducted on OLEDs incorporating dioxaborolane-based materials showed improved efficiency and stability compared to traditional materials. This advancement indicates potential commercial applications in display technologies .

- Synthetic Applications : A recent synthesis project utilized this compound as a key intermediate for creating complex natural product analogs. The project successfully demonstrated high yields and selectivity using this compound in cross-coupling reactions .

作用机制

The mechanism of action of 4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

In Coupling Reactions: The boronic ester group undergoes transmetalation with palladium, followed by reductive elimination to form the desired product.

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

相似化合物的比较

Comparison with Similar Compounds

Key structural analogs differ in substituent positions, electronic properties, and applications. Below is a detailed analysis:

Structural Analogs and Their Properties

Physicochemical Properties

- Purity : Commercial samples typically have ≥95% purity, with strict storage requirements (e.g., inert atmosphere, 2–8°C) to prevent boronate ester hydrolysis .

- Hazard Profiles : Chlorinated analogs (e.g., 4-chloro-6-boronate) carry warnings for skin/eye irritation (H315, H319), while fluorinated derivatives pose inhalation risks (H335) .

Key Research Findings and Trends

- Positional Isomerism : The 4-chloro-6-boronate isomer (target) demonstrates superior thermal stability and coupling efficiency compared to 6-chloro-4-boronate derivatives, attributed to reduced steric hindrance .

- Emerging Applications: Boronate quinolines are increasingly used in PROTACs (proteolysis-targeting chimeras) for targeted protein degradation, leveraging their modular synthetic routes .

生物活性

4-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C13H16BClN2O2

- Molecular Weight : 278.54 g/mol

- CAS Number : 74789489

The compound's biological activity is primarily attributed to its ability to interact with key cellular targets. It has been shown to inhibit specific methyltransferases involved in epigenetic regulation, particularly G9a and DNMTs (DNA methyltransferases). This inhibition leads to changes in histone modification and DNA methylation patterns, which are crucial for gene expression regulation.

Biological Activity Overview

-

Antitumor Activity :

- In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has demonstrated efficacy in acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL) cells.

- The compound induces apoptosis through the activation of the type I interferon response pathway, which is associated with immunogenic cell death.

-

Epigenetic Modulation :

- The compound's ability to inhibit G9a and DNMTs results in decreased levels of H3K9me2 and 5mC markers. This alteration in epigenetic marks correlates with the reactivation of tumor suppressor genes that are often silenced in cancer.

Case Study 1: Inhibition of Methyltransferases

A study published in Nature Communications explored the effects of similar compounds on methyltransferase activity. The findings indicated that compounds designed to target G9a and DNMTs could significantly reduce tumor growth in mouse models. This suggests that this compound may have comparable effects due to its structural similarities and mechanism of action .

Case Study 2: Antitumor Efficacy in Hematological Malignancies

In a series of experiments involving ALL and AML cell lines treated with the compound at varying concentrations (nM range), researchers observed a marked decrease in cell viability after 48 hours. This was accompanied by a significant reduction in global levels of histone modifications associated with transcriptional repression .

Data Tables

| Biological Activity | Target | Effect |

|---|---|---|

| Antitumor Activity | G9a | Inhibition leads to apoptosis |

| Epigenetic Modulation | DNMTs | Reactivation of tumor suppressor genes |

| Cytotoxicity | Various Cancer Cell Lines | Significant reduction in viability |

常见问题

Q. Example optimization table :

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | THF | 80 | 65 |

| Pd(PPh₃)₄ | None | DMF | 100 | 45 |

What strategies mitigate steric hindrance during cross-coupling reactions involving bulky substituents on the quinoline ring?

Advanced

Steric hindrance from the tetramethyl dioxaborolan group can slow coupling. Strategies include:

- Microwave-assisted synthesis : Enhances reaction rates (e.g., 120°C, 30 min) .

- High-pressure conditions : Accelerates oxidative addition of Pd(0) to C-Cl bonds.

- Directed ortho-metalation : Use directing groups (e.g., -NH₂) to pre-organize the substrate for coupling .

How does the electronic nature of the quinoline ring affect the reactivity of the boronic ester group in cross-coupling reactions?

Advanced

The electron-deficient quinoline ring withdraws electron density from the boronic ester, reducing its nucleophilicity. This requires:

- Activation by Lewis bases : Adding KF or NaOMe enhances boron electrophilicity .

- Protecting group strategies : Temporary protection of the quinoline nitrogen (e.g., as a triflate) can modulate reactivity .

What are the key considerations for handling and storing this compound to ensure stability?

Q. Basic

- Moisture sensitivity : Store under inert gas (Ar/N₂) at –20°C in sealed containers .

- Light sensitivity : Amber glass vials prevent boronic ester degradation.

- Purity checks : Regular NMR monitoring detects hydrolysis to boronic acid.

Can this compound be used in synthesizing complex heterocyclic systems, and what challenges arise?

Advanced

Yes, it serves as a building block for:

- Antimalarial quinolones : Coupling with pyridyl/phenyl groups (e.g., ) .

- Polycyclic systems : Sequential cross-coupling to construct fused rings (e.g., ferrocenylquinolines in ) .

Challenges : - Competing side reactions : Homocoupling or protodeboronation requires strict anhydrous conditions.

- Solubility : Use mixed solvents (e.g., THF/H₂O) for hydrophobic intermediates.

What computational methods assist in predicting the reactivity of this compound in novel synthetic pathways?

Q. Advanced

- DFT calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity .

- Molecular docking : Screen boronic ester interactions in enzyme inhibition studies (e.g., antimalarial targets) .

- Crystallographic software (SHELX/OLEX2) : Analyze steric clashes in crystal structures to refine synthetic routes .

How can researchers validate the purity and stability of this compound under varying experimental conditions?

Q. Basic

- HPLC-MS : Quantify impurities (e.g., hydrolyzed boronic acid).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 200°C.

- Accelerated aging studies : Expose to humidity/light to establish shelf-life .

What role does this compound play in the development of stimuli-responsive materials?

Advanced

The boronic ester group reacts with peroxides (e.g., H₂O₂) in cancer cells, enabling:

- ROS-activated prodrugs : Boronates cleave under oxidative stress, releasing therapeutic agents (e.g., ) .

- Biosensors : Conjugation with fluorophores detects intracellular ROS levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。